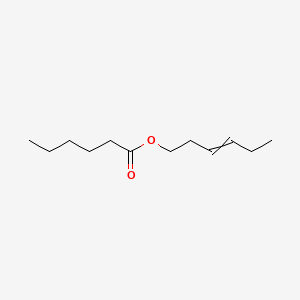
1H-benzotriazol-1-yl(2-phenoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenoxybenzoyl)-1,2,3-Benzotriazole is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phenoxybenzoyl group attached to a benzotriazole ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenoxybenzoyl)-1,2,3-Benzotriazole typically involves the reaction of 2-phenoxybenzoic acid with benzotriazole in the presence of a dehydrating agent. One common method includes the use of thionyl chloride to convert 2-phenoxybenzoic acid to 2-phenoxybenzoyl chloride, which then reacts with benzotriazole to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Phenoxybenzoyl)-1,2,3-Benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxybenzoic acid derivatives, while reduction can produce phenoxybenzyl alcohol derivatives.
Applications De Recherche Scientifique
1-(2-Phenoxybenzoyl)-1,2,3-Benzotriazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2-Phenoxybenzoyl)-1,2,3-Benzotriazole involves its interaction with specific molecular targets. The benzotriazole ring can interact with metal ions, making it useful in coordination chemistry. Additionally, the phenoxybenzoyl group can participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity.
Comparaison Avec Des Composés Similaires
1-(2-Phenoxybenzoyl)-1,2,4-Triazole: Similar structure but different ring system.
2-Phenoxybenzoyl Chloride: Precursor in the synthesis of 1-(2-Phenoxybenzoyl)-1,2,3-Benzotriazole.
Phenoxyethanol: A simpler compound with a phenoxy group attached to an ethanol moiety.
Uniqueness: 1-(2-Phenoxybenzoyl)-1,2,3-Benzotriazole is unique due to its specific combination of a benzotriazole ring and a phenoxybenzoyl group. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C19H13N3O2 |
|---|---|
Poids moléculaire |
315.3 g/mol |
Nom IUPAC |
benzotriazol-1-yl-(2-phenoxyphenyl)methanone |
InChI |
InChI=1S/C19H13N3O2/c23-19(22-17-12-6-5-11-16(17)20-21-22)15-10-4-7-13-18(15)24-14-8-2-1-3-9-14/h1-13H |
Clé InChI |
DLHXEQBOGZXING-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)N3C4=CC=CC=C4N=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(4-ethoxyphenyl)amino]-5-oxopentanoate](/img/structure/B12463175.png)
![3-(Chloromethyl)-4-[(4-methylphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B12463179.png)

![3,3'-{propane-2,2-diylbis[benzene-4,1-diyloxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid](/img/structure/B12463195.png)

![Ethyl 5-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylate](/img/structure/B12463199.png)


![N-[4-(3-amino-5-methylcyclohexyl)pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide dihydrochloride](/img/structure/B12463211.png)
![4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12463217.png)

![2-{[(4-Fluorophenyl)carbamothioyl]amino}benzamide](/img/structure/B12463242.png)


